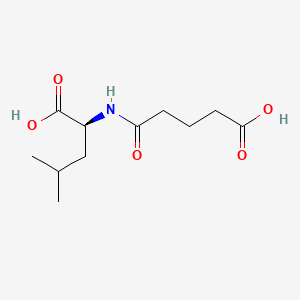

Glutarylleucine

説明

Glutarylleucine is a bioactive chemical . It’s also known as Glutaryl-L-leucine . It’s involved in a post-translational modification process known as glutarylation . This process plays a regulatory role in a variety of physiological and biological processes .

Synthesis Analysis

Glutarylation is a post-translational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain. The glutamyl side chain then elongates through the addition of successive addition of glutamate residues to the α-carboxyl group of the preceding glutamate .

Chemical Reactions Analysis

Glutarylleucine is involved in the process of glutarylation, a post-translational modification. This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . γ-Glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

科学的研究の応用

Role of Glutamine in Various Biological Processes

Glutamine, a component of glutarylleucine, is integral in various biological roles, including as a building block in protein and DNA biosynthesis, an energy source, a requirement in cell proliferation, and in acid-base balance and ammonia buffering. It has been studied for applications in post-surgery recovery, cancer treatments, AIDS therapy, and as a general health supplement in sports nutrition, though its efficacy in sports performance is still debated (Dubourdieu, 2021).

Applications in Plant Science

Glutamine, along with other amino acids like phenylalanine and cysteine, has been applied in agricultural research. Studies show that its application in crops such as soybean can improve nitrogen metabolism and productivity. This suggests potential benefits in crop yield and quality through the targeted use of amino acids (Teixeira et al., 2018).

Biomedical Applications

In the biomedical field, the use of bioluminescent systems like NanoLuc, which has been modified to use glutamine more efficiently, demonstrates its potential in highly sensitive cellular assays and bioluminescence-based molecular imaging. This could revolutionize reporter assays and other clinical applications (England, Ehlerding, & Cai, 2016).

Glutamine in Human Metabolism and Nutrition

In human metabolism, glutamine plays a vital role, particularly in specialized nutrition support in gastrointestinal diseases. Its trophic and cytoprotective effects on small bowel and colonic mucosal cells are significant, and it's being explored as a treatment option in selected patient groups (Ziegler, Bazargan, Leader, & Martindale, 2000).

Computational Biology and Bioinformatics

Recent advances in computational biology have seen the development of models like iGlu_AdaBoost for identifying protein glutarylation, a modification vital in regulating metabolic and mitochondrial processes. This highlights the growing importance of computational tools in understanding and exploring the applications of glutarylleucine-related modifications (Dou et al., 2020).

将来の方向性

The future directions in the study of Glutarylleucine could involve the development of computational methods for identifying Kglu sites in protein sequences . Such methods could be useful for the identification of new Kglu sites in the future . Additionally, the progress made using proteomic approaches for large-scale detection of polyglutamylated peptides, including biology and analysis, could also be a future direction .

特性

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutarylleucine | |

CAS RN |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

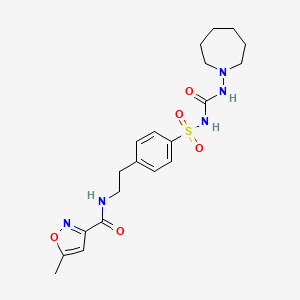

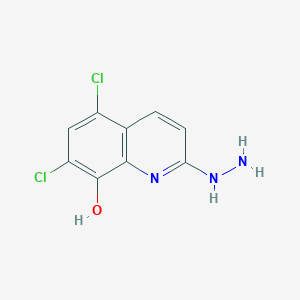

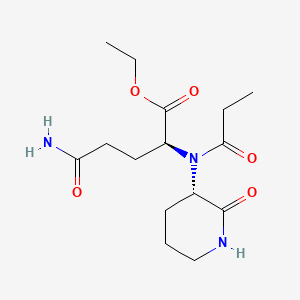

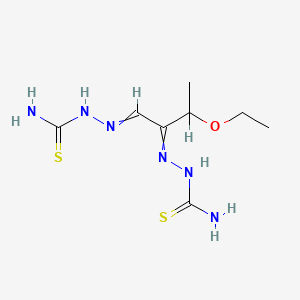

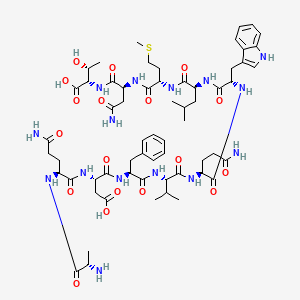

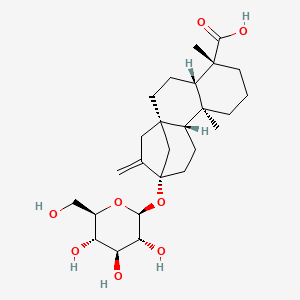

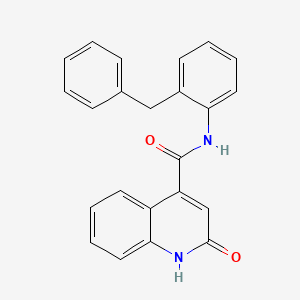

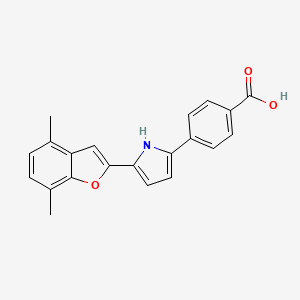

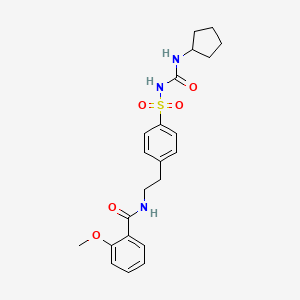

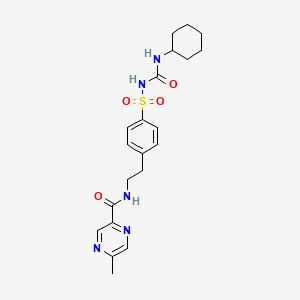

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)